molecular formula C16H15ClFN3S2 B10974804 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(5-ethylthiophen-3-yl)-4-methyl-4H-1,2,4-triazole

3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(5-ethylthiophen-3-yl)-4-methyl-4H-1,2,4-triazole

Cat. No.: B10974804
M. Wt: 367.9 g/mol
InChI Key: UIWFDUOVVHVGRW-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorobenzyl [5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl] sulfide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluorobenzyl [5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl] sulfide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the alkylation of 5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazole with 2-chloro-6-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluorobenzyl [5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl] sulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfide linkage can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-Chloro-6-fluorobenzyl [5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl] sulfide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro and fluoro substituents can enhance binding affinity and specificity by participating in hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Chloro-6-fluorobenzyl [5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl] sulfide apart is its combination of aromatic, heterocyclic, and sulfur-containing moieties. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in both research and industrial contexts.

Properties

Molecular Formula

C16H15ClFN3S2

Molecular Weight

367.9 g/mol

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(5-ethylthiophen-3-yl)-4-methyl-1,2,4-triazole

InChI

InChI=1S/C16H15ClFN3S2/c1-3-11-7-10(8-22-11)15-19-20-16(21(15)2)23-9-12-13(17)5-4-6-14(12)18/h4-8H,3,9H2,1-2H3

InChI Key

UIWFDUOVVHVGRW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CS1)C2=NN=C(N2C)SCC3=C(C=CC=C3Cl)F

Origin of Product

United States

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